N-(5-(4-fluorobenzyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide N-(5-(4-fluorobenzyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 801226-24-4
VCID: VC5139295
InChI: InChI=1S/C19H15FN2O3S/c20-13-7-5-12(6-8-13)9-14-10-21-19(26-14)22-18(23)17-11-24-15-3-1-2-4-16(15)25-17/h1-8,10,17H,9,11H2,(H,21,22,23)
SMILES: C1C(OC2=CC=CC=C2O1)C(=O)NC3=NC=C(S3)CC4=CC=C(C=C4)F
Molecular Formula: C19H15FN2O3S
Molecular Weight: 370.4

N-(5-(4-fluorobenzyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

CAS No.: 801226-24-4

Cat. No.: VC5139295

Molecular Formula: C19H15FN2O3S

Molecular Weight: 370.4

* For research use only. Not for human or veterinary use.

N-(5-(4-fluorobenzyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide - 801226-24-4

Specification

CAS No. 801226-24-4
Molecular Formula C19H15FN2O3S
Molecular Weight 370.4
IUPAC Name N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Standard InChI InChI=1S/C19H15FN2O3S/c20-13-7-5-12(6-8-13)9-14-10-21-19(26-14)22-18(23)17-11-24-15-3-1-2-4-16(15)25-17/h1-8,10,17H,9,11H2,(H,21,22,23)
Standard InChI Key SUMIUDONBPOZOM-UHFFFAOYSA-N
SMILES C1C(OC2=CC=CC=C2O1)C(=O)NC3=NC=C(S3)CC4=CC=C(C=C4)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure comprises three distinct regions:

  • Thiazole Core: A five-membered heterocyclic ring containing sulfur and nitrogen atoms, known for enhancing metabolic stability and bioactivity.

  • 4-Fluorobenzyl Substituent: Attached at the thiazole’s 5-position, the fluorine atom improves lipophilicity and target binding via halogen bonding .

  • Benzo dioxine Carboxamide: A fused bicyclic system providing conformational rigidity and influencing solubility .

Table 1: Key Chemical Properties

PropertyValue
CAS Number801226-24-4
Molecular FormulaC19H15FN2O3S\text{C}_{19}\text{H}_{15}\text{FN}_2\text{O}_3\text{S}
Molecular Weight370.4 g/mol
Melting PointNot reported
SolubilityLikely moderate in DMSO

Synthesis and Optimization

Synthetic Routes

The synthesis involves multi-step organic reactions, typically beginning with the formation of the thiazole ring. Key steps include:

  • Thiazole Formation: Condensation of thiourea derivatives with α-halo ketones, as demonstrated in analogous pyrazole syntheses .

  • Benzylation: Introduction of the 4-fluorobenzyl group via nucleophilic substitution using 4-fluorobenzyl bromide under basic conditions.

  • Carboxamide Coupling: Reaction of 2,3-dihydrobenzo[1, dioxine-2-carboxylic acid with the thiazole intermediate using coupling agents like HATU or DCC .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Thiazole ring formationThiourea, α-bromoacetophenone60–75
Benzylation4-Fluorobenzyl bromide, K₂CO₃80–85
Carboxamide couplingHATU, DIPEA, DMF70–78

Microwave-assisted cyclization, as employed in related antitubercular agents, may enhance reaction efficiency .

Biological Activity and Mechanisms

Anticancer Properties

The fluorobenzyl group may enhance DNA intercalation or kinase inhibition, as seen in tyrosine kinase inhibitors .

Applications in Drug Development

Target Identification

  • Enzymatic Targets: Potential inhibition of dihydrofolate reductase (DHFR) or β-ketoacyl-ACP synthase .

  • Cellular Uptake: The benzo dioxine moiety improves membrane permeability, as observed in antimalarial agents .

Table 3: Comparative Bioactivity of Analogous Compounds

CompoundTargetIC₅₀/μMSource
5-Nitrothiophene-pyrazoleMtb H37Rv5.71
Fluorobenzyl-thiazoleS. aureus12.3

Future Research Directions

  • Mechanistic Studies: Electroanalytical methods to confirm nitroreduction pathways .

  • Structural Modifications: Introducing polar groups (e.g., -OH, -NH₂) to optimize solubility .

  • In Vivo Testing: Pharmacokinetic profiling in rodent models.

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